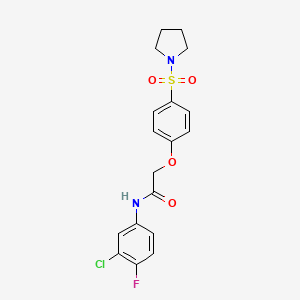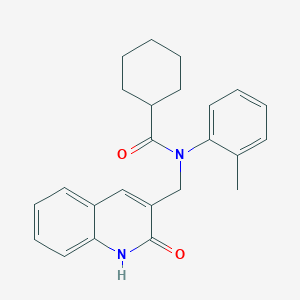
N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates various cellular processes such as cell growth, proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is involved in the regulation of various cellular processes, including DNA repair, cell cycle progression, and apoptosis. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative diseases, this compound has been shown to prevent the accumulation of toxic proteins and reduce inflammation. In viral infections, this compound has been shown to inhibit the replication of viruses and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its selective inhibition of CK2 and its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
Several future directions for the research on N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be identified. First, the potential therapeutic applications of this compound in cancer, neurodegenerative diseases, and viral infections need to be further explored in preclinical and clinical studies. Second, the mechanisms of action of this compound need to be further elucidated to identify potential biomarkers and therapeutic targets. Third, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of various diseases. Finally, the potential combination of this compound with other drugs or therapies needs to be explored to enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with cyclohexyl isocyanate followed by the reaction with 2-chloroacetic acid. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, this compound has been studied for its potential to prevent the accumulation of toxic proteins such as tau and alpha-synuclein. In viral infections, this compound has been shown to inhibit the replication of HIV and hepatitis C virus.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(23-18-9-5-2-6-10-18)15-27-19-13-11-17(12-14-19)22-24-21(25-28-22)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJVWNRPSZMGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

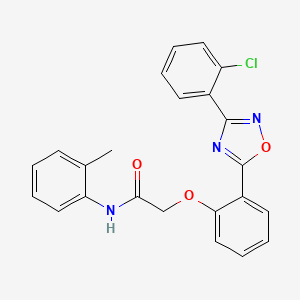
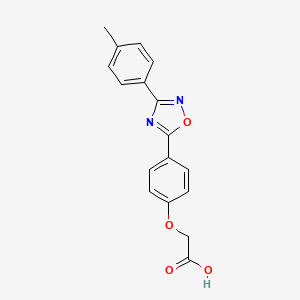
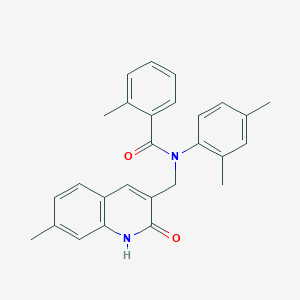
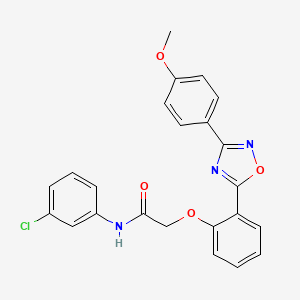
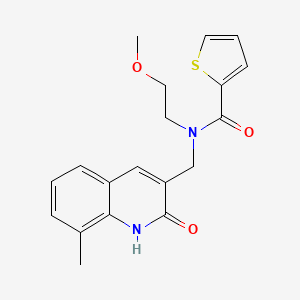
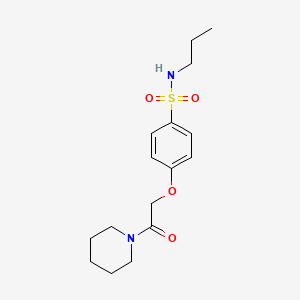
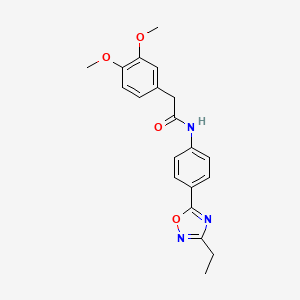
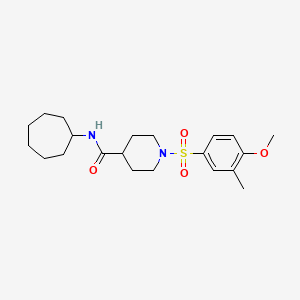
![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
